

A Technical Guide to the Physical and Chemical Properties of Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentanimidamide Hydrochloride*

Cat. No.: *B185131*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidamide hydrochloride, also known as valeramidine hydrochloride, is a chemical compound with the CAS number 18257-46-0. While not a widely studied pharmaceutical ingredient, its amidine functional group makes it a compound of interest in medicinal chemistry and organic synthesis. Amidine-containing molecules are known to exhibit a range of biological activities and are utilized as building blocks in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Pentanimidamide Hydrochloride**, outlines detailed experimental protocols for their determination, and presents a general workflow for the characterization of such a chemical entity.

Chemical and Physical Properties

Pentanimidamide hydrochloride is the salt formed from the reaction of pentanimidamide with hydrochloric acid. Its fundamental properties are summarized below.

Data Presentation

Property	Value	Source
IUPAC Name	pentanimidamide;hydrochloride	[1] [2]
Synonyms	Valeramidine hydrochloride, Pentanamidine hydrochloride, Pentanimidamide, monohydrochloride	[3]
CAS Number	18257-46-0	[1]
Molecular Formula	C ₅ H ₁₃ ClN ₂	[1] [2]
Molecular Weight	136.62 g/mol	[1] [2]
Appearance	White to off-white solid	[4]
Melting Point	Not available in the searched literature.	
Boiling Point	Not available in the searched literature.	
Solubility	Readily soluble in water and organic solvents. [5]	[5]
pKa	Not available in the searched literature.	
Stability	Stable in air; decomposes at high temperatures. [5]	[5]

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential for characterizing the physicochemical properties of a compound like **Pentanimidamide Hydrochloride**. Below are detailed methodologies for determining key parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **Pentanimidamide Hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

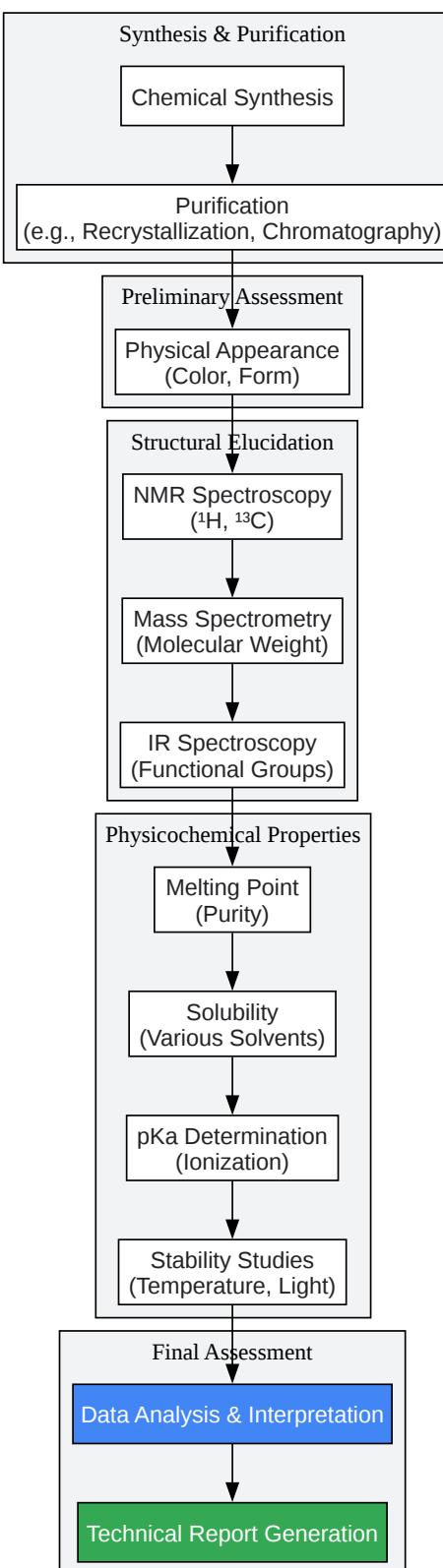
Methodology:

- Preparation: An excess amount of **Pentanimidamide Hydrochloride** is added to a known volume of the desired solvent (e.g., distilled water, ethanol, DMSO) in a sealed container.
- Equilibration: The container is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Sample Collection and Preparation: After agitation, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid particles.
- Analysis: The concentration of **Pentanimidamide Hydrochloride** in the filtered supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.

- Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa value is crucial for understanding the ionization state of a compound at different pH values.


Methodology:

- Solution Preparation: A precise weight of **Pentanimidamide Hydrochloride** is dissolved in a known volume of deionized water or a suitable co-solvent system to create a solution of known concentration.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amidinium ion has been neutralized. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

Mandatory Visualization

Workflow for Chemical and Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new or uncharacterized chemical compound like **Pentanimidamide Hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the chemical and physical characterization of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Pentanimidamide Hydrochloride | C5H13CIN2 | CID 11615174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentanimidamide, HCl | CymitQuimica [cymitquimica.com]
- 4. PentaniMidaMide Hydrochloride | 18257-46-0 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Pentanimidamide Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185131#what-are-the-physical-and-chemical-properties-of-pentanimidamide-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com